Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-9(12)10(3,4)8-11-7(2)6-14-8/h6H,5H2,1-4H3 |
InChI Key |
ILSWHJSPJQQOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC(=CS1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of compounds structurally related to ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate typically involves:
- Formation of the 1,3-thiazole ring via cyclization of α-bromo ketones with thiourea or substituted thioureas.
- Introduction of substituents on the thiazole ring, including methyl groups at the 4-position.
- Esterification or transesterification to form the ethyl ester moiety.
- Functional group manipulations such as acetylation, hydrolysis, or coupling reactions to introduce additional groups or modify the core scaffold.
Preparation of the 1,3-Thiazole Core
A common route to the thiazole ring involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea derivative. For example:
- Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide (or analogous α-bromo ketones) is reacted with 1-(4-methylpyridin-2-yl)thiourea in ethanol under reflux conditions for extended periods (e.g., 16 hours) to form the thiazole ring system with an amino substituent at position 2.
This reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-bromo ketone, followed by ring closure and elimination steps to yield the thiazole.
Ester Formation and Transesterification
- The ethyl ester group can be introduced directly via the starting α-bromo ester or formed by esterification of the corresponding acid.
- Partial in situ transesterification can occur during recrystallization in methanol-d4, leading to mixed ethyl and methyl ester solid solutions, indicating that ester group modification can happen under mild conditions.
Functionalization of the Thiazole Ring
- Substituents such as methyl groups at the 4-position of the thiazole ring are introduced either by using appropriately substituted thiourea derivatives or by post-ring formation functionalization.
- Acetylation of amino groups on the thiazole ring can be performed using acetic anhydride, often under microwave irradiation at elevated temperatures (e.g., 170 °C for 30 minutes) to yield acetylated intermediates.
- Further functionalization at the 5-position of the thiazole ring can be achieved through substitution reactions, including palladium-catalyzed coupling or ipso-substitution under basic conditions, enabling the introduction of various moieties such as piperazine or pyrrolidine derivatives.
Coupling and Hydrolysis Steps
- Key intermediates bearing the thiazole moiety can be coupled with other aromatic or heterocyclic cores via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Subsequent hydrolysis of terminal esters yields the final acid or modified ester products.
- The reactions are typically carried out in solvents such as tetrahydrofuran or N-methylpyrrolidone, with bases like sodium hydride or diisopropylethylamine, at temperatures ranging from room temperature to 100 °C.
Example Reaction Sequence for a Related Compound
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Acetophenone derivative + phenyltrimethylammonium tribromide, then thiourea | Formation of 2-aminothiazole intermediate |
| 2 | Acetic anhydride, microwave irradiation at 170 °C for 30 min | Acetylation of amino group |
| 3 | Reaction with (2R)-2-methylpyrrolidine and diisopropylethylamine at 100 °C for 30 min | Functionalization at the 5-position of thiazole |
| 4 | Coupling with aromatic core under basic conditions | Formation of coupled intermediate |
| 5 | Hydrolysis of ester group | Final compound formation |
This sequence highlights the multi-step nature of the synthesis and the use of modern techniques such as microwave-assisted acetylation to improve reaction efficiency.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Conditions | Notes/Outcome |
|---|---|---|
| Thiazole ring formation | α-Bromo ketone + thiourea, reflux in ethanol | Yields 2-aminothiazole intermediate |
| Acetylation | Acetic anhydride, microwave, 170 °C, 30 min | Acetylated amino intermediate |
| Functionalization at 5-position | Reaction with (2R)-2-methylpyrrolidine, base | Introduces substituents on thiazole ring |
| Coupling reactions | Basic ipso-substitution or Pd-catalyzed | Attaches aromatic or heterocyclic cores |
| Ester hydrolysis | Aqueous or basic hydrolysis | Converts esters to acids or modifies esters |
| Transesterification | Recrystallization in methanol-d4 | Partial conversion between ethyl and methyl esters |
Research Findings and Considerations
- The Hantzsch thiazole synthesis remains a robust and widely used method for preparing thiazole rings substituted with various groups, including methyl at the 4-position.
- Microwave-assisted acetylation can significantly reduce reaction times and improve yields in functional group transformations on the thiazole ring.
- Coupling strategies under mild basic conditions or palladium catalysis enable diversification of the thiazole-containing scaffold, allowing for the synthesis of analogues with potential biological activity.
- Partial transesterification during recrystallization indicates that ester groups can be labile under certain conditions, which is important for purification and storage considerations.
- Solubility and formulation methods are critical for downstream applications, including biological assays, and require careful solvent selection and stepwise addition to maintain clarity and stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate with structurally related thiazole-containing esters:
Structural and Functional Differences
Substituent Effects: The 4-methyl group on the thiazole ring in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., Ethyl 2-(thiazol-2-yl)propanoate) . This modification may improve membrane permeability in biological systems.
Ester Group Variations :
- Ethyl esters (target compound) generally exhibit higher organic solubility than methyl esters (), impacting formulation and bioavailability .
Complexity and Bioactivity :
- Larger molecules like the chromen-containing derivative () demonstrate how additional functional groups (e.g., trifluoromethyl) can confer unique pharmacological properties but may complicate synthesis .
Research Findings
- Synthetic Applications: this compound serves as a precursor in the synthesis of bioactive molecules, similar to thiazole derivatives in –7, which show antimicrobial and anti-inflammatory activities .
- Physicochemical Properties : The 4-methylthiazole group increases steric hindrance compared to simpler thiazoles, as seen in crystallographic data () .
- Biological Relevance : Thiazole derivatives with substituents at the 4-position (e.g., 4-methyl) exhibit enhanced binding to enzymatic targets, as observed in analogs from –7 .
Biological Activity
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The thiazole moiety, which is integral to its structure, is known for contributing to various pharmacological effects. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H11NO2S
- Molecular Weight : 185.24 g/mol
- CAS Number : 1500281-91-3
The compound features a thiazole ring which is often linked to diverse biological activities including antimicrobial, anticancer, and anticonvulsant properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study reported that thiazole derivatives can inhibit bacterial growth through disruption of cellular processes, such as protein synthesis and cell wall formation .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various tumor cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung cancer) | 5.0 |
| This compound | MCF7 (Breast cancer) | 7.5 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are also noteworthy. This compound has been evaluated in preclinical models for its ability to prevent seizures. Studies have shown that compounds with similar thiazole structures can modulate neurotransmitter systems, particularly enhancing GABAergic activity .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the effects of various thiazole derivatives on cancer cell lines. This compound was included in the screening and showed promising results in inhibiting the growth of HT29 colorectal cancer cells with an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Screening : A comprehensive antimicrobial assay revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be within the effective range for potential therapeutic applications .
Q & A
Basic: What safety protocols are critical when handling Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate in laboratory settings?
Methodological Answer:
- PPE Requirements : Full chemical-resistant suits and gloves are mandatory. Respiratory protection varies with exposure: P95/P1 respirators for low exposure and OV/AG/P99 or ABEK-P2 for higher concentrations .
- Environmental Controls : Avoid drainage contamination due to unknown aqueous solubility and potential ecological toxicity. Use fume hoods for reactions involving volatile solvents (e.g., DMF or 1,4-dioxane) .
- First Aid : Immediate decontamination of skin/eyes with water for 15+ minutes; consult toxicity databases for acute exposure protocols (note: acute toxicity data is limited for this compound) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to identify characteristic peaks (e.g., thiazole ring protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at 240.1 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Advanced: What synthetic routes optimize yield for this compound, and how do reaction conditions influence outcomes?
Methodological Answer:
- Cross-Coupling Strategies : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using PdCl(dppf) or tris(dibenzylideneacetone)dipalladium(0) in DMF/1,4-dioxane at 80–120°C yield intermediates. Microwave-assisted synthesis reduces reaction time (e.g., 40 minutes vs. 12 hours) .
- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF) enhance solubility, while NaCO or KCO bases improve coupling efficiency. Catalytic systems with phosphine ligands (e.g., dppf) stabilize Pd intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol) isolates the product with >95% purity .
Advanced: How does the 4-methylthiazole moiety influence the compound’s reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing thiazole ring directs electrophilic substitution to the 5-position, enabling regioselective functionalization (e.g., halogenation for further coupling) .
- Coordination Chemistry : The thiazole nitrogen acts as a weak Lewis base, forming complexes with transition metals (e.g., W(II) in tricarbonyl dichloride complexes), useful in catalysis or material science .
- Stability : The 4-methyl group sterically hinders decomposition, enhancing thermal stability during high-temperature reactions (e.g., reflux in acetone) .
Advanced: What analytical challenges arise in quantifying impurities or degradation products of this compound?
Methodological Answer:
- HPLC Challenges : Use reverse-phase C18 columns with UV detection (254 nm) to separate ester hydrolysis products (e.g., free carboxylic acid derivatives). Mobile phases of acetonitrile/water (0.1% TFA) improve resolution .
- GC-MS Limitations : Volatility issues require derivatization (e.g., silylation) for accurate quantification. Monitor for column degradation due to sulfur-containing byproducts .
- Degradation Pathways : Hydrolysis under acidic/basic conditions produces 2-methyl-2-(4-methylthiazol-2-yl)propanoic acid. Accelerated stability studies (40°C/75% RH) identify storage conditions (e.g., inert atmosphere, -20°C) .
Advanced: What strategies are used to evaluate the biological activity of thiazole-containing propanoate derivatives?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer activity using MTT assays (IC in cancer cell lines) .
- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) or thiazole substituents (e.g., halogenation) to assess impacts on bioactivity .
- Molecular Docking : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
